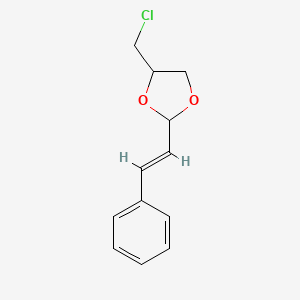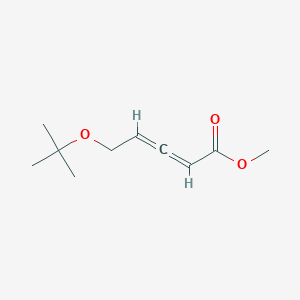![molecular formula C9H18INO B14355494 Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide CAS No. 93226-89-2](/img/structure/B14355494.png)
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring with an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide typically involves the reaction of a cyclopentanone derivative with trimethylamine and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then quaternized by methyl iodide to yield the final product. The reaction conditions often include:
Solvent: Polar solvents like methanol or ethanol.
Temperature: Mild to moderate temperatures (25-60°C).
Catalysts: Sometimes, a base like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with varying degrees of oxidation.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the iodide ion.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium iodide
- Tetramethylammonium iodide
- Trimethylphosphonium iodide
Uniqueness
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is unique due to the presence of the oxocyclopentyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
93226-89-2 |
|---|---|
Molekularformel |
C9H18INO |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-5-4-6-9(8)11;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XGYPQXHXWPLYIF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



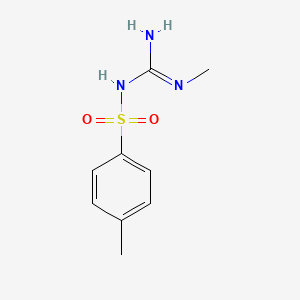

![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
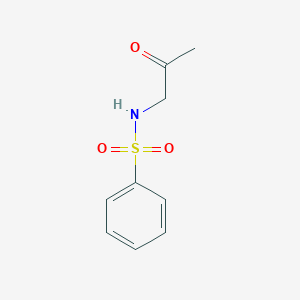
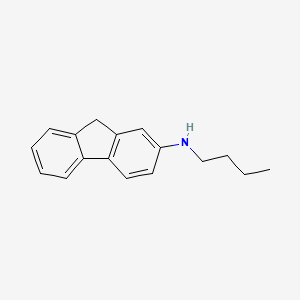
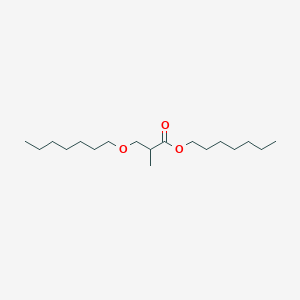
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
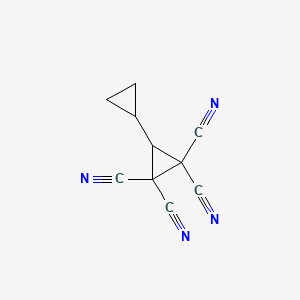
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
